(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of methoxy groups and a benzodioxole moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, higher concentrations of reactants, and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology
The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is often studied for its potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential use in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders due to its bioactive properties.
Industry
Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism of action of (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both methoxy groups and a benzodioxole moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20O7 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20O7/c1-22-15-8-6-12(9-16(15)23-2)14(21)7-5-13-10-17(24-3)19-20(18(13)25-4)27-11-26-19/h5-10H,11H2,1-4H3/b7-5+ |
InChI Key |
RFMLZHDGOMAYSN-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC)OC |
Origin of Product |
United States |
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